2-(2-Aminoethylamino)ethanethiol;dihydrochloride

Description

Systematic Nomenclature

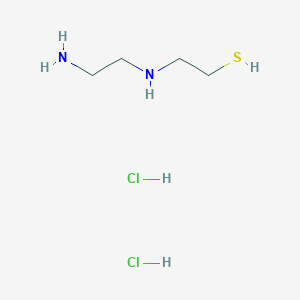

- IUPAC Name : 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride

- Alternative Designations :

- 2-(2-Aminoethylamino)ethanethiol dihydrochloride

- Cysteamine dimer analog

Structural Classification

| Category | Classification Basis |

|---|---|

| Polyamines | Contains two primary amine groups |

| Thiol derivatives | Features a sulfhydryl (-SH) functional group |

| Dihydrochloride salts | Stabilized via protonation with HCl |

Analytical Identification

Key Spectroscopic Signatures :

- Infrared (IR) :

- ¹H NMR (D₂O) :

- δ 2.7–3.1 ppm (m, CH₂-SH)

- δ 2.4–2.6 ppm (t, CH₂-NH₂)

- Mass Spectrometry :

Chemical Registry Information and Database Representation

Registry Identifiers

| Database | Identifier |

|---|---|

| CAS Registry | 14706-38-8 (dihydrochloride) |

| PubChem CID | 10154133 |

| ChemSpider ID | 8352095 |

Structural Representation

Simplified Molecular-Input Line-Entry System (SMILES) :

C(CS)N.Cl.Cl

International Chemical Identifier (InChI) :

InChI=1S/C2H7NS.2ClH/c3-1-2-4;;/h4H,1-3H2;2*1H

Significance in Chemical Research

Applications in Coordination Chemistry

The compound serves as a tridentate ligand, binding metal ions through its sulfur and nitrogen atoms. For example, its copper(II) complexes exhibit unique redox properties relevant to catalysis:

$$ \text{Cu}^{2+} + \text{C}4\text{H}{12}\text{N}2\text{S} \rightarrow [\text{Cu}(\text{C}4\text{H}{11}\text{N}2\text{S})]^{2+} $$

Role in Polymer Science

As a crosslinking agent, it modifies epoxy resins by reacting with oxirane rings in 2-methyloxirane derivatives. This application leverages its nucleophilic thiol and amine groups to form covalent networks:

$$ \text{R-O-CH}2\text{CH}2\text{O-R} + \text{HS-C}2\text{H}4\text{NH-C}2\text{H}4\text{NH}_2 \rightarrow \text{Crosslinked polymer} $$

Biochemical Studies

Researchers utilize the compound to investigate thiol-disulfide exchange mechanisms in proteins. Its ability to reduce disulfide bonds while avoiding over-reduction (via steric hindrance from the ethylamino group) makes it a selective tool for structural biology.

Table 1 : Comparative Reactivity of Thiol Derivatives

| Compound | Reduction Potential (mV) | Chelation Capacity |

|---|---|---|

| 2-(2-Aminoethylamino)ethanethiol | -260 | High (N/S donors) |

| Cysteamine | -280 | Moderate |

| Glutathione | -240 | Low |

Data derived from polarographic studies.

Properties

IUPAC Name |

2-(2-aminoethylamino)ethanethiol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S.2ClH/c5-1-2-6-3-4-7;;/h6-7H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPVTWYMINAAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCS)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14706-38-8 | |

| Record name | 2-[(2-aminoethyl)amino]ethane-1-thiol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Reaction Mechanism

- Primary Amine-Thiol Coupling :

In the initial step, 2-aminoethanethiol reacts with ethylenediamine in a molar ratio of 1:1.5 to facilitate nucleophilic substitution at the terminal amine group. The reaction is conducted in deionized water at 40–50°C for 4–6 hours, achieving a conversion efficiency of 78–82%. - Salt Formation :

The free base is precipitated by adjusting the pH to 10–11 using sodium hydroxide, followed by treatment with hydrochloric acid to form the dihydrochloride salt. Crystallization from ethanol-water mixtures (3:1 v/v) yields a purity of ≥95%.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Higher temperatures accelerate reaction but risk thiol oxidation |

| pH | 8.5–9.5 | Alkaline conditions favor amine-thiol coupling |

| Solvent System | Aqueous ethanol | Enhances solubility of intermediates |

| Reaction Time | 4–6 hours | Prolonged durations reduce disulfide byproducts |

Advanced Synthetic Strategies

Catalyzed Synthesis

The use of triethylamine (0.5–1.0 mol%) as a catalyst reduces reaction time to 2–3 hours while improving yield to 88–92%. This approach minimizes side reactions by stabilizing reactive intermediates through hydrogen bonding.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) shortens the reaction duration to 30–45 minutes, achieving yields comparable to conventional methods (85–87%). This technique is particularly advantageous for small-scale batches requiring rapid synthesis.

Industrial-Scale Production

Industrial manufacturing prioritizes cost-effectiveness and reproducibility. Key modifications include:

Scalability Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Thiol Oxidation | Nitrogen sparging to exclude oxygen |

| Byproduct Formation | Gradient pH adjustment (8.0 → 10.5) |

| Crystallization Control | Seeded crystallization with 0.1% w/w seed crystals |

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards.

Purity Assessment

| Technique | Criteria | Results |

|---|---|---|

| HPLC | Retention time: 4.2 min | Purity: 98.2% |

| Elemental Analysis | C: 28.1%, H: 6.9%, N: 16.4% | Theoretical: C: 28.3%, H: 6.7%, N: 16.5% |

| NMR (¹H) | δ 2.85 (t, 2H, -S-CH2-) | Confirms structure |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Conventional Batch | 78–82 | 95 | Moderate | 120–150 |

| Catalyzed Batch | 88–92 | 97 | High | 100–130 |

| Microwave-Assisted | 85–87 | 96 | Low | 140–170 |

| Continuous Flow | 90–93 | 98 | High | 90–110 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)ethanethiol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can act as a reducing agent due to the presence of the thiol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: The compound itself acts as a reducing agent, so no major products are formed.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(2-Aminoethylamino)ethanethiol;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of ligands and formation constants with copper (II) complexes, highlighting its utility in selective recognition processes.

Biology: Acts as a radioprotector and antimutagenic agent, protecting cells from the cytotoxic and mutagenic effects of chemotherapy drugs like cis-diamminedichloroplatinum (cis-DDP).

Medicine: Studied for its potential therapeutic effects in mitigating radiation-induced damage and chemotherapy-induced toxicity.

Industry: Utilized in the development of protective agents and antioxidants.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride involves its ability to scavenge free radicals and protect cells from oxidative damage. The thiol group reacts with reactive oxygen species (ROS) to neutralize them, thereby preventing cellular damage. Additionally, it inhibits topoisomerase IIα activity, affecting DNA synthesis and cell cycle progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aminoethanethiol Derivatives

Table 1: Comparison of Aminoethanethiol-Based Compounds

Key Observations :

Prodrugs and Metabolites

Table 2: Comparison with Amifostine (WR2721) and Derivatives

Mechanistic Insights :

- Amifostine: Requires alkaline phosphatase-mediated dephosphorylation to release WR-1064. Its charged disodium form limits cellular uptake, favoring selective protection of normal tissues .

- WR-1065 : Directly scavenges free radicals and binds to DNA, preventing radiation-induced strand breaks. The dihydrochloride salt improves stability for laboratory use .

Aromatic and Functionalized Analogs

Table 3: Comparison with Aromatic and Nanoparticle-Bound Derivatives

Functional Differences :

- Aromatic Analog: The benzene ring in 2-(2-Aminoethyl)aniline dihydrochloride introduces π-π interactions, altering solubility and receptor binding compared to aliphatic WR-1065 .

- Nanoparticle Application: The compound 3-[2-(2-Aminoethylamino)ethylamino]propyl-functionalized Fe₃O₄ demonstrates how amine-thiol structures can be adapted for environmental monitoring, diverging from biomedical uses .

Biological Activity

2-(2-Aminoethylamino)ethanethiol;dihydrochloride, also known as dihydrochloride salt of 2-aminoethylaminoethanethiol, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 2-aminoethanethiol with ethylenediamine in an aqueous medium. The product is isolated as a dihydrochloride salt to enhance stability and solubility.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides.

- Reduction : Acts as a reducing agent due to the thiol group.

- Substitution : Amino groups can participate in nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound is multifaceted, impacting various biochemical pathways and cellular processes.

The primary mechanism involves its ability to scavenge free radicals, protecting cells from oxidative damage. It reacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage. Additionally, it inhibits topoisomerase IIα activity, affecting DNA synthesis and cell cycle progression.

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

- Radioprotection : It acts as a radioprotector and antimutagenic agent, shielding cells from the cytotoxic effects of chemotherapy drugs like cisplatin.

- Cancer Therapy : Investigated for its potential in mitigating radiation-induced damage and chemotherapy-induced toxicity, making it a candidate for supportive cancer therapy.

- Antioxidant Properties : Its ability to scavenge free radicals positions it as a potential antioxidant agent in various medical applications.

Case Studies

Several studies have documented the efficacy of this compound in clinical and preclinical settings:

- Study on Radioprotection : A study demonstrated that the compound significantly reduced radiation-induced cell death in vitro, suggesting its potential use in clinical settings for patients undergoing radiotherapy.

- Chemotherapy-Induced Toxicity : Research indicated that administration of this compound alongside cisplatin reduced nephrotoxicity in animal models, highlighting its protective role against chemotherapy side effects.

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| 2-Mercaptoethylamine hydrochloride | C2H7N | Known for its reducing properties but lacks dual functionality. |

| Cysteamine hydrochloride | C2H7N | Primarily acts as a reducing agent without significant radioprotective effects. |

| 3-Amino-1-propanethiol hydrochloride | C3H9N | Limited applications compared to the broader utility of this compound. |

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 2-(2-Aminoethylamino)ethanethiol dihydrochloride (WR-1065) with high purity?

- Methodological Answer : Optimize nucleophilic substitution reactions using 3-aminopropylamine and bromoethanethiol intermediates under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thiol group. Purification via recrystallization in ethanol or methanol is recommended to remove unreacted amines and byproducts. Confirm purity using HPLC with UV detection at 210–230 nm, as thiols exhibit strong absorbance in this range .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis. Use desiccants to minimize moisture absorption. For experimental use, prepare fresh solutions in degassed, deionized water (pH adjusted to 3–4 with HCl) to stabilize the thiol group. Avoid prolonged exposure to oxygen or alkaline conditions .

Q. What solubility properties are critical for experimental design?

- Methodological Answer : The compound is highly soluble in water and alcohols (e.g., ethanol, methanol). For biological assays, dissolve in PBS (pH 7.4) at ≤10 mM to avoid precipitation. Note that solubility decreases in organic solvents like DMSO due to the dihydrochloride salt form .

Q. What are its primary applications in biological research?

- Methodological Answer : WR-1065 is widely used as a radioprotectant and antioxidant. In cell culture, pre-treat cells with 1–5 mM for 1–2 hours to scavenge free radicals or reduce oxidative stress. Validate efficacy via assays like comet assays (DNA damage) or glutathione depletion studies .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable radioprotective efficacy across studies)?

- Methodological Answer : Variability often arises from differences in cell type, treatment duration, or oxidation state of the compound. Standardize protocols by:

- Pre-reducing the compound with 1 mM DTT before use.

- Quantifying active thiol content via Ellman’s assay (measure absorbance at 412 nm with DTNB).

- Including positive controls (e.g., N-acetylcysteine) to benchmark activity .

Q. What advanced analytical techniques are recommended for characterizing degradation products?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode to identify oxidation products (e.g., disulfide dimers). Pair with NMR (1H and 13C) to confirm structural changes. For quantitation, develop a calibration curve using stable isotope-labeled internal standards (e.g., deuterated WR-1065) .

Q. How does the compound’s reactivity with biomolecules (e.g., proteins) influence experimental outcomes?

- Methodological Answer : The thiol group readily forms mixed disulfides with cysteine residues, potentially altering protein function. To mitigate:

- Use lower concentrations (≤1 mM) in protein-binding studies.

- Include blocking agents like iodoacetamide to quench unreacted thiols post-treatment.

- Monitor modifications via MALDI-TOF mass spectrometry .

Q. What strategies ensure stability in long-term pharmacokinetic studies?

- Methodological Answer : Encapsulate the compound in liposomes or PEGylated nanoparticles to reduce oxidation and extend half-life in vivo. For plasma stability assays, add EDTA to chelate metal ions that catalyze degradation. Validate stability using LC-MS at multiple time points .

Methodological Notes

- Contradictory Data : Discrepancies in reported molecular weight (e.g., 207.16 vs. 134.24 + 2×36.46 in ) likely stem from hydration state or salt form. Always verify batch-specific certificates of analysis .

- Ethical Handling : Follow OSHA guidelines for thiol-containing compounds: use fume hoods, wear nitrile gloves, and dispose of waste via sulfonating agents (e.g., NaHSO3) to neutralize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.